molecular formula C15H20O B13437062 1,2-Dehydro-alpha-cyperone CAS No. 17081-85-5

1,2-Dehydro-alpha-cyperone

Cat. No.: B13437062
CAS No.: 17081-85-5
M. Wt: 216.32 g/mol
InChI Key: YFZICPBAKZACEG-DOMZBBRYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dehydro-alpha-cyperone can be synthesized through the oxidation of alpha-cyperone. One method involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone in refluxing dioxane for 45 hours . This reaction converts alpha-cyperone to this compound.

Industrial Production Methods

the extraction from natural sources like Cyperus rotundus remains a viable method for obtaining this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dehydro-alpha-cyperone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products.

    Reduction: Reduction reactions can convert it back to alpha-cyperone.

    Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxidized derivatives.

    Reduction: Conversion back to alpha-cyperone.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Properties

CAS No.

17081-85-5

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-one

InChI

InChI=1S/C15H20O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h6,8,12H,1,5,7,9H2,2-4H3/t12-,15+/m1/s1

InChI Key

YFZICPBAKZACEG-DOMZBBRYSA-N

Isomeric SMILES

CC1=C2C[C@@H](CC[C@]2(C=CC1=O)C)C(=C)C

Canonical SMILES

CC1=C2CC(CCC2(C=CC1=O)C)C(=C)C

Origin of Product

United States

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